
Meglutol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biological Functions and Mechanisms
Meglutol functions primarily as an antilipemic agent , which means it helps lower lipid levels in the blood. It operates by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase , a key player in cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol, triglycerides, and other lipid components in serum .
Nutritional Applications
Recent studies have highlighted the presence of this compound in various foods, particularly fermented products like tempeh. The compound has been identified as a significant bioactive metabolite that can contribute to health benefits.
Case Study: Tempeh
- A study found that tempeh contains high concentrations of this compound (21.8 ± 4.6 mg/100 g) and demonstrated a significant association between plasma this compound levels and lower LDL cholesterol in Hispanic adult cohorts . This suggests potential applications for dietary strategies aimed at managing cholesterol levels through food sources rich in this compound.
Pharmacological Applications
This compound has been investigated for its pharmacological properties beyond lipid regulation. Its effects on glucose metabolism and potential hypoglycemic action have been noted, indicating its role in managing diabetes-related conditions.
Hypoglycemic Effects
- Studies have shown that this compound can induce hypoglycemia, making it a candidate for further research into its use as a therapeutic agent for diabetes management .
Antimicrobial Properties
Emerging research has identified antimicrobial activities associated with this compound. It has been found in extracts from fungus-farming termites, suggesting its potential role in natural antibiotic applications.
Case Study: Fungus-Farming Termites
- In one study, extracts containing this compound demonstrated notable antibiotic activity against various bacterial strains, indicating its potential use in developing natural antimicrobial agents .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mecanismo De Acción
Meglutol ejerce sus efectos hipolipemiantes al interferir con los pasos enzimáticos involucrados en la conversión de acetato en coenzima A hidroximetilglutaril. Inhibe la actividad de la reductasa de la coenzima A hidroximetilglutaril, la enzima limitante de la velocidad en la biosíntesis del colesterol . Esta inhibición conduce a una disminución en la síntesis de colesterol y una reducción general en los niveles de lípidos en el cuerpo .
Análisis Bioquímico
Biochemical Properties
Meglutol interferes with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A (HMG-CoA) and inhibits the activity of hydroxymethylglutaryl coenzyme A reductases, which is the rate-limiting enzyme in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol synthesis. This compound interacts with various enzymes and proteins, including HMG-CoA reductase, which is crucial for its hypolipidemic effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HMG-CoA reductase, this compound reduces the synthesis of cholesterol, which can impact cell membrane composition and function . This reduction in cholesterol synthesis can also affect the expression of genes involved in lipid metabolism and transport . Additionally, this compound’s effects on cellular metabolism include alterations in the levels of triglycerides and phospholipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting HMG-CoA reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a key precursor in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol. This inhibition also leads to a decrease in the levels of other lipids, such as triglycerides and phospholipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained reductions in cholesterol levels and alterations in lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol and triglyceride levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver damage and alterations in liver enzyme levels . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism . It interacts with enzymes such as HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound affects the metabolic flux of cholesterol and other lipids, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound can influence its efficacy and the extent of its hypolipidemic effects .
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function . It is directed to specific compartments or organelles within the cell, where it can exert its inhibitory effects on HMG-CoA reductase . Post-translational modifications and targeting signals help direct this compound to these locations, ensuring its proper function within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Meglutol se puede sintetizar mediante la oxidación de la lactona del ácido 3-hidroxi-3-metilglutárico. La reacción implica el uso de agentes oxidantes como permanganato de potasio o trióxido de cromo en condiciones controladas . La reacción generalmente requiere un medio ácido o básico para facilitar el proceso de oxidación.
Métodos de producción industrial: La producción industrial de this compound implica reacciones de oxidación a gran escala que utilizan agentes oxidantes similares. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación, como la recristalización y la cromatografía, para obtener el producto final .
Tipos de reacciones:
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo, medio ácido o básico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, solvente como etanol o tetrahidrofurano.
Sustitución: Nucleófilos como aminas o tioles, solventes como dimetilsulfóxido o acetonitrilo.
Principales productos formados:
Comparación Con Compuestos Similares
Meglutol es único en su inhibición específica de la reductasa de la coenzima A hidroximetilglutaril, lo que lo distingue de otros agentes hipolipemiantes. Compuestos similares incluyen:
Ácido mevalónico: Otro compuesto involucrado en la vía de biosíntesis del colesterol.
Fibratos: Agentes hipolipemiantes que se dirigen principalmente a los triglicéridos en lugar del colesterol.
El mecanismo de acción distinto de this compound y su ocurrencia natural en ciertas plantas lo convierten en un compuesto valioso tanto para la investigación como para las aplicaciones terapéuticas .
Actividad Biológica
Meglutol, chemically known as 3-hydroxy-3-methylglutaric acid (HMGA), is an antilipemic agent recognized for its ability to lower cholesterol, triglycerides, and serum beta-lipoproteins. It functions primarily by inhibiting hydroxymethylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. This compound has garnered attention for its potential therapeutic applications in managing hyperlipidemia and associated metabolic disorders.
This compound acts as a competitive inhibitor of HMGCR, thereby reducing cholesterol synthesis both in vitro and in vivo. Its biological activity extends to lowering bile cholesterol supersaturation and hypercholesterolemia, as demonstrated in studies involving hamster models. The inhibition of HMGCR leads to decreased levels of cholesterol and triglycerides, which are critical factors in cardiovascular health.
Key Mechanisms:
- Inhibition of HMGCR : Reduces the conversion of acetyl-CoA to mevalonate, a precursor in cholesterol synthesis.
- Reduction of Lipid Levels : Lowers serum levels of cholesterol and triglycerides.
- Antioxidant Effects : Although primarily an antilipemic agent, HMGA has been shown to induce oxidative stress under certain conditions, which may have implications for its overall biological activity.
In Vivo Studies
Research has indicated that this compound significantly reduces lipid levels in animal models. A study involving female Golden Syrian hamsters demonstrated that administration of HMGA (100 mg/kg body weight per day) over ten weeks resulted in a marked reduction in both bile cholesterol supersaturation and hypercholesterolemia when compared to control groups .
In Vitro Studies
In vitro experiments have shown that this compound can induce lipid peroxidation and decrease glutathione (GSH) levels in rat heart supernatants, suggesting that it may promote oxidative stress under certain conditions . This oxidative damage is characterized by increased levels of thiobarbituric acid-reactive substances (TBA-RS) and protein oxidative damage.
Case Studies
- Epidemiological Studies : Research has linked higher plasma levels of this compound with lower low-density lipoprotein cholesterol (LDL-C) levels in metabolically compromised patients. This suggests a potential role for this compound as a biomarker or therapeutic target in lipid metabolism disorders .
- Food Metabolomics : A multidisciplinary study highlighted this compound's presence as a significant bioactive metabolite in tempeh, an Indonesian fermented food. The study utilized advanced analytical techniques (GC-MS, LC-MS) to identify its effects on LDL-C levels, indicating its potential as a dietary intervention for cholesterol management .
Table 1: Effects of this compound on Lipid Profiles
Study Type | Model | Dosage | Outcome |
---|---|---|---|
In Vivo | Golden Syrian Hamsters | 100 mg/kg/day | Reduced bile cholesterol supersaturation |
In Vitro | Rat Heart Supernatants | 5 mM | Induced lipid peroxidation |
Epidemiological | Human Cohorts | - | Higher plasma this compound correlated with lower LDL-C |
Table 2: Oxidative Stress Parameters Induced by this compound
Parameter | Control Group | This compound Group |
---|---|---|
TBA-RS Levels | Baseline | Increased |
GSH Concentration | Baseline | Decreased |
Protein Carbonyl Content | Baseline | Increased |
Propiedades
IUPAC Name |
3-hydroxy-3-methylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOAOTPXWNWTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198304 | |
Record name | Meglutol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxymethylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
503-49-1 | |
Record name | 3-Hydroxy-3-methylglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meglutol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meglutol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEGLUTOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 503-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Meglutol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meglutol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEGLUTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA99KCD53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxymethylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105 °C | |
Record name | 3-Hydroxymethylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of meglutol in plants?
A1: this compound, also known as 3-hydroxy-3-methylglutaric acid, has been identified as a constituent in various plants. Notably, it's found in Anthyllis vulneraria L., commonly known as kidney vetch. [] In this plant, this compound plays a role in acylating flavonoids, contributing to the complex phytochemical profile of the plant. []
Q2: How does this compound relate to cholesterol biosynthesis?
A2: this compound is a structural analog of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a key intermediate in the mevalonate pathway responsible for cholesterol biosynthesis. [] Researchers have synthesized phosphonic analogs of this compound, exploring their potential as cholesterol-lowering agents by potentially inhibiting enzymes in this pathway. []
Q3: Has this compound been investigated for potential antitumor activity?
A3: Yes, research suggests that ethanolic extracts of Viscum album L. (European mistletoe), which contain this compound, exhibit antitumor activity. [] Specifically, in vitro studies using MDA-MB-231 cancer cells revealed that summer-harvested extracts containing this compound significantly reduced tumor viability, possibly by interfering with the glycolytic pathway of cancer cells. []
Q4: What analytical techniques are used to identify and quantify this compound in plant extracts?
A4: Several advanced analytical methods are employed to characterize and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is utilized to analyze this compound after hydrolysis and derivatization steps. [] Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MSn) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MSn) are employed for more detailed structural characterization, particularly when investigating this compound-containing compounds like saponins. []
Q5: Are there any known structural similarities between the human insulin-receptor gene promoter and this compound?
A5: While this compound itself does not directly interact with the human insulin-receptor gene, the promoter region of this gene shares structural features with the promoter of the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) gene. [] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which utilizes HMG-CoA, a compound structurally similar to this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.